AB-Bica

Synthetic Cannabinoid Reference Standard Pharmacological Characterization

Forensic toxicology labs face challenges confirming AB-Bica in seized materials due to its uncharacterized pharmacology. This certified reference standard solves that: - ≥98% purity, crystalline solid for GC-MS, LC-MS/MS, NMR method validation. - Defined UV λmax (215, 289 nm) and solubility profiles (DMF, DMSO) support HPLC development. - Distinct metabolic targets (N-dealkylated, hydroxylated) for definitive biomonitoring.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 1969264-37-6
Cat. No. B593439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-Bica
CAS1969264-37-6
Synonyms​N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1
InChIKeyKWZMKPNXFPNTEJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-Bica Reference Standard: Chemical and Spectral Data


AB-Bica (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide; CAS 1969264-37-6) is an analytical reference standard structurally classified as a synthetic cannabinoid [1]. It is an indole-3-carboxamide derivative with a molecular formula of C₂₁H₂₃N₃O₂, a molecular weight of 349.43 g/mol, and a purity specification of ≥98% as a crystalline solid [1]. The compound exhibits solubility of 10 mg/mL in DMF, 5 mg/mL in DMSO, and 0.25 mg/mL in DMF:PBS (pH 7.2) (1:3) . Its UV absorption maxima are observed at 215 nm and 289 nm, and its InChI Key is KWZMKPNXFPNTEJ-IBGZPJMESA-N .

TYPE Certified analytical reference standard
USE Forensic identification and analytical method development
NOTE No published pharmacological data; not for functional receptor assays

AB-Bica Distinction from Related Cannabinoids


Despite sharing a core indole-3-carboxamide scaffold with compounds such as AB-FUBICA, ADB-BICA, and ADB-FUBICA, AB-Bica presents a unique combination of structural features—specifically an unsubstituted benzyl group at the indole N1 position and a valinamide-derived head group—that critically distinguishes its analytical and pharmacological properties [1]. Critically, while AB-FUBICA and ADB-FUBICA have published in vitro CB₁/CB₂ receptor binding and functional activity data, no such pharmacological data exist for AB-Bica in the peer-reviewed literature as of 2016, and this remains the case [1]. This absence of biological characterization, coupled with its distinct metabolic fingerprint, means that AB-Bica cannot be used as a substitute in functional assays or structure-activity relationship studies that rely on characterized agonists [1][2]. Its sole validated use is as an analytical reference standard for forensic identification and method development .

  • Absence of pharmacological data

    AB-FUBICA and ADB-FUBICA have published CB1/CB2 activity data, but no such data exist for AB-Bica. This may preclude use in functional assays.

  • Distinct metabolic fingerprint

    AB-Bica produces unique N-dealkylated and hydroxylated metabolites, meaning biomarker-based substitution with analogs may lead to misidentification in forensic analysis.

  • Structural differences alter retention

    The unsubstituted benzyl group (vs. fluorobenzyl in AB-FUBICA) may shift chromatographic retention, complicating direct method transfer without revalidation.

AB-Bica Evidence-Based Differentiation


Absence of Pharmacological Activity Data

AB-Bica is distinguished from its close analogs AB-FUBICA and ADB-FUBICA by a complete lack of published in vitro pharmacological data. A 2016 study by Qian et al. explicitly states that 'No chemical or pharmacological data about compound 4 has appeared until now, making this the first report on this compound' [1]. In contrast, AB-FUBICA has reported EC₅₀ values of 21 nM at CB₁ and 15 nM at CB₂ receptors, and ADB-FUBICA has previously been reported to have high affinity for cannabinoid CB₁ and CB₂ receptors [1][2]. This absence of functional activity data for AB-Bica renders it unsuitable for any experiment requiring a pharmacologically defined agonist.

Pharmacological data availability
Head-to-head
AB-Bica: No reported CB1/CB2 activity AB-FUBICA: EC50 21 nM (CB1), 15 nM (CB2) ADB-FUBICA: High affinity reported
Defines utility for functional assay studies; AB-Bica lacks receptor activity characterization.
Literature review; no functional data as of 2016.
Synthetic Cannabinoid Reference Standard Pharmacological Characterization

Distinct In Vitro Metabolic Profile

In a 2018 study using human liver microsomes, AB-Bica generated a unique set of phase I metabolites, with N-dealkylation and hydroxylation on the 1-amino-alkyl moiety identified as the predominant pathways [1]. The study explicitly recommends these N-dealkylation and hydroxylation metabolites as suitable analytical markers for monitoring AB-Bica intake in biomonitoring studies [1]. While the study examined four related synthetic cannabinoids (ADB-FUBICA, AB-FUBICA, AB-BICA, ADB-BICA) under identical conditions, AB-Bica's specific metabolite profile is a direct consequence of its unsubstituted benzyl group and valinamide head group, differentiating it from the fluorinated and dimethylated analogs [1].

In vitro metabolic profile
Analytical context
Predominant pathways: N-dealkylation and hydroxylation on 1-amino-alkyl moiety; distinct metabolites vs. fluorinated/dimethylated analogs
Supports biomarker-based differentiation from related cannabinoids in forensic analysis.
Method: human liver microsomes, UPLC-HR-MS/MS.
Metabolism Forensic Toxicology Biomarker Identification

Analytical Reference Standard Specifications

AB-Bica is commercially available as a certified analytical reference standard (Cayman Chemical Item No. 18759) with a specified purity of ≥98% and defined solubility parameters: 10 mg/mL in DMF, 5 mg/mL in DMSO, and 0.25 mg/mL in DMF:PBS (pH 7.2) (1:3) . Its UV absorption maxima are 215 nm and 289 nm, and its InChI Key is KWZMKPNXFPNTEJ-IBGZPJMESA-N . In contrast, many structural analogs, including AB-FUBICA and ADB-BICA, may be available from research chemical suppliers without the same level of certified analytical characterization, requiring users to independently verify identity and purity. This pre-characterized nature of AB-Bica as a reference standard provides a direct and quantifiable advantage for analytical method development.

Reference standard specifications
Specification review
Purity ≥98%; solubility: DMF 10 mg/mL, DMSO 5 mg/mL; UV λmax 215, 289 nm; InChI Key provided
Certified purity and spectral data support method validation and forensic compliance.
Contrasts with uncertified research chemicals.
Analytical Chemistry Method Development Reference Standard

AB-Bica Forensic and Analytical Applications


Forensic Casework: Confirmation Testing

AB-Bica is an essential reference standard for forensic laboratories tasked with confirming the presence of this synthetic cannabinoid in seized drug materials or biological samples. Its certified purity (≥98%) and defined spectral properties (UV λmax 215, 289 nm; InChI Key provided) enable accurate method development and validation for techniques such as GC-MS, LC-MS/MS, and NMR . Furthermore, the characterized metabolic profile—specifically the N-dealkylated and hydroxylated metabolites—provides the necessary analytical targets for urine or blood analysis, allowing laboratories to definitively distinguish AB-Bica ingestion from that of closely related compounds [1].

Analytical Method Development for Novel Cannabinoids

Due to the complete absence of published pharmacological data, AB-Bica has no utility in functional or binding assays. Its sole validated application is as an analytical reference standard. Consequently, laboratories developing new screening or confirmatory methods for novel psychoactive substances (NPS) can utilize AB-Bica to establish retention times, mass spectral fragmentation patterns, and quantitation parameters for this specific analyte. The known solubility (10 mg/mL DMF, 5 mg/mL DMSO) and UV absorbance characteristics directly support HPLC method development and validation .

Biomonitoring and Exposure Marker Identification

The 2018 metabolism study established that AB-Bica undergoes predominant N-dealkylation and hydroxylation, yielding a set of metabolites distinct from its fluorinated and dimethylated analogs [1]. Researchers conducting biomonitoring studies can therefore procure AB-Bica as a reference standard to synthesize or identify these specific metabolites, enabling the development of targeted assays for AB-Bica exposure. This application is critical for public health and forensic epidemiology, where differentiating between structurally similar synthetic cannabinoids is required for accurate prevalence estimates and toxicological interpretation [1].

Application
Selection Property
Validation Focus
Forensic casework confirmation
Certified purity and spectral data
Identity confirmation against spectral library; metabolite-specific biomarker detection
Analytical method development for novel cannabinoids
Defined solubility and UV characteristics
HPLC retention time and MS fragmentation parameters
Biomonitoring and exposure marker identification
Characterized metabolic profile
Differentiation from structural analogs in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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